(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one, also known as 3-chloromethyl-4-[2,4-dimethoxy-phenylmethylidene]-1,2-oxazol-5-one, is a small molecule that has recently gained attention in the field of organic chemistry due to its potential applications in various scientific research areas. This molecule is a heterocyclic compound, containing both carbon and nitrogen atoms in its structure. It is a highly reactive and versatile molecule that can be used as a starting material for the synthesis of various other compounds.
Scientific Research Applications
Nonlinear Optical Properties
- Photophysical and Nonlinear Optical Behavior : A study on similar oxazol-5-one derivatives highlights their potential in nonlinear optical applications. These compounds exhibit significant third-order nonlinear optical properties, making them suitable for optical limiting applications (Murthy et al., 2013).
Synthetic Utility
- Synthesis of Extended Oxazoles : Oxazoles, like the one , have been used as scaffolds in chemical synthesis. They are reactive and versatile, enabling the creation of various substituted oxazoles, useful in further chemical syntheses (Patil & Luzzio, 2016).
- Chiral Auxiliary Bearing Isocyanides : These compounds can be useful in asymmetric synthesis, as demonstrated in a study where chiral oxazoles exhibited high fluorescence quantum yields, indicating their utility in spectroscopic applications (Tang & Verkade, 1996).
Molecular Interactions and Analysis
- Structural and Vibrational Analysis : A study on similar compounds has been conducted to understand their structural and vibrational properties, offering insights into the molecular behavior of such oxazoles (Wojciechowski & Płoszaj, 2020).
- Weak Hydrogen Bonds and Stacking Interactions : Oxazolidine derivatives show complex intermolecular interactions, including weak hydrogen bonds and π-π stacking, which are crucial in understanding their chemical behavior and potential applications in material science (Nogueira et al., 2015).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-9-4-3-8(12(6-9)18-2)5-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNRRRYSZDSNZ-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=NOC2=O)CCl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.